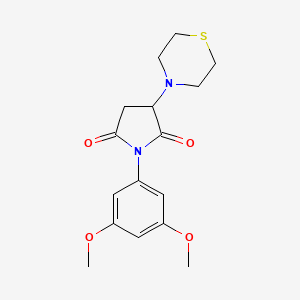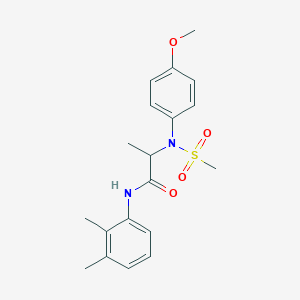![molecular formula C17H15NO5 B4018173 2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide](/img/structure/B4018173.png)
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
説明
“2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide” is a compound that falls within the realm of organic chemistry, specifically within the study of benzamides and their derivatives. These compounds are of interest for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves condensation reactions, as seen in the preparation of N-(3-hydroxyphenyl) benzamide through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium (Abbasi et al., 2014). Similar methodologies could be adapted for synthesizing the target compound by modifying the functional groups involved.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, like the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, employs X-ray diffraction and DFT calculations to elucidate crystal structures and electronic properties (Demir et al., 2015). These techniques could be applied to understand the geometric and electronic structure of the compound .
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including acylation and cyclization, to form complex structures like 3-hydroxyisoindolin-1-ones via rhodium-catalyzed oxidative acylation (Sharma et al., 2012). Such reactions highlight the chemical versatility and reactivity of these compounds.
Physical Properties Analysis
The physical properties of benzamide derivatives can be studied through spectroscopic methods and DFT calculations, which provide insights into vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential surfaces (Barım & Akman, 2019). These properties are crucial for understanding the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, can be inferred from studies on their synthesis and reactions. For example, the acylation reactions used to synthesize N-(2-bromo-4-methoxyphenyl)acrylamide provide insight into the electrophilic character of the acyl group and its reactivity towards nucleophiles (Jia-cheng, 2012).
特性
IUPAC Name |
2-hydroxy-N-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)20)7-9-16(21)18-17(22)12-4-2-3-5-13(12)19/h2-10,19-20H,1H3,(H,18,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPENBHLTHGTJCX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-hydroxy-N-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018091.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018119.png)
![N-allyl-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018122.png)
![N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine](/img/structure/B4018125.png)
![N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4018132.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4018140.png)
![N-allyl-1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018148.png)
![ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4018151.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide](/img/structure/B4018154.png)
![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)

![2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride](/img/structure/B4018185.png)
![4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018204.png)